molecular formula C11H15N B8714058 (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine

(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8714058
M. Wt: 161.24 g/mol
InChI Key: FVTHKMZSEWUHSO-JTQLQIEISA-N
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Description

(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a dihydroindenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or ketone.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of fully saturated amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in asymmetric catalysis and enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    ®-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, with different chiral properties.

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-ol: An alcohol derivative with similar structural features.

Uniqueness: (S)-3,3-Dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it valuable in asymmetric synthesis and as a chiral ligand in various catalytic processes.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1S)-3,3-dimethyl-1,2-dihydroinden-1-amine

InChI

InChI=1S/C11H15N/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

FVTHKMZSEWUHSO-JTQLQIEISA-N

Isomeric SMILES

CC1(C[C@@H](C2=CC=CC=C21)N)C

Canonical SMILES

CC1(CC(C2=CC=CC=C21)N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,3-Dimethylindan-1-one oxime (1.22 g, 6.96 mmol) was dissolved in MeOH (20.0 mL) and palladium (10 weight percent on carbon, 50% water wet, 148 mg) was added. The reaction was placed under an atmosphere of hydrogen and was stirred overnight. The mixture was then filtered through Celite, washed through with MeOH and the filtrates concentrated in vacuo to afford the product as a grey oil (1.12 g, 100%). LC/MS: Rt=1.04 min, ES+ 162 (AA standard).
Name
3,3-Dimethylindan-1-one oxime
Quantity
1.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
148 mg
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

3,3-Dimethyl-1-(N-methyl-N-methylsulfonyl)aminoindan ##STR18## a) A solution of 25.0 g (0.156 mol) of 3,3-dimethylindan-1-one (Chem. Ber. 64, 1931, 1493) in 700 ml of methanol was stirred with 120.2 g (1.56 mol) of ammonium acetate and 69.1 g (1.1 mol) of sodium cyanoborohydride at 60° C. for 8 h. The reaction mixture was adjusted to pH<2 using dilute hydrochloric acid and concentrated using a rotary evaporator. The residue was taken up in dilute hydrochloric acid and extracted with EA, and the aqueous phase was then made alkaline using potassium carbonate solution and extracted with EA. The organic phase was dried with magnesium sulfate and concentrated under reduced pressure, giving 10.3 g of 1-amino-3,3-dimethylindan.
[Compound]
Name
3,3-Dimethyl-1-(N-methyl-N-methylsulfonyl)aminoindan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120.2 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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